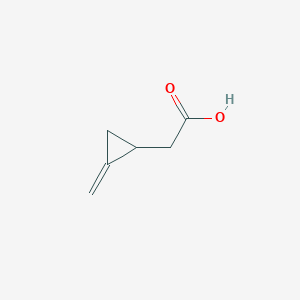

2-Methylenecyclopropaneacetic acid

Description

Contextual Significance of 2-Methylenecyclopropaneacetic Acid in Biochemistry and Organic Chemistry

The importance of this compound (MCPA) in biochemistry is primarily linked to its role as a naturally occurring toxin and a metabolite. It is notably found in the seeds of the lychee fruit (Litchi chinensis) and is also produced in the body after the ingestion of hypoglycin (B18308) A, a toxic amino acid present in the unripe ackee fruit (Blighia sapida). wikipedia.org The metabolism of hypoglycin A involves deamination to form α-ketomethylene-cyclopropylpropionic acid (KMCPP), which is then converted to MCPA through oxidative decarboxylation. wikipedia.org

Biochemically, MCPA is known to cause severe metabolic disruptions. It inhibits the β-oxidation of fatty acids, a critical pathway for energy production, by sequestering coenzyme A and carnitine. wikipedia.org This disruption of fatty acid metabolism leads to a state of hypoglycemia, which can have serious physiological consequences. The study of MCPA provides crucial insights into metabolic pathways and the mechanisms of toxicity.

In the realm of organic chemistry, this compound is valued as a versatile synthetic intermediate. cymitquimica.com The molecule possesses several reactive sites: the carboxylic acid group, the strained cyclopropane (B1198618) ring, and the exocyclic double bond. The carboxylic acid can undergo typical reactions like esterification and amidation. cymitquimica.com The high ring strain of the cyclopropane moiety and the presence of the methylene (B1212753) group make it a useful building block for the synthesis of more complex molecular architectures. cymitquimica.com Its unique structure allows chemists to introduce the methylenecyclopropane (B1220202) unit into larger molecules, a motif found in various natural products and pharmacologically active compounds.

Historical Overview of Research on this compound and Related Compounds

Research into this compound is intrinsically tied to the investigation of "Jamaican vomiting sickness," a condition linked to the consumption of unripe ackee fruit. For decades, the cause of this illness was a mystery. It was the identification of the toxic principles in the ackee fruit, hypoglycin A and the less abundant hypoglycin B, that paved the way for understanding the role of their metabolites.

Subsequent research focused on the metabolic fate of hypoglycin A in mammals. These studies revealed that hypoglycin A is metabolized into the highly toxic MCPA. wikipedia.org This discovery was a significant milestone, as it elucidated the biochemical mechanism behind the fruit's toxicity, namely the inhibition of crucial enzymes involved in fatty acid oxidation.

The study of MCPA is also connected to the broader research on cyclopropane-containing fatty acids found in nature. For instance, Dihydrosterculic acid, a cyclopropane fatty acid, is a major component in the seed oils of plants belonging to the order Malvales, which includes the family that Litchi chinensis belongs to. wikipedia.org The investigation of these unusual fatty acids has expanded our understanding of lipid biochemistry and the diverse molecular structures produced by plants. From a synthetic perspective, the unique reactivity of the methylenecyclopropane group has prompted organic chemists to develop methods for its synthesis and to explore its use as a precursor in the total synthesis of complex natural products and other target molecules.

Compound Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(2-methylidenecyclopropyl)acetic acid | nih.gov |

| Synonyms | MCPA, Methylenecyclopropaneacetic acid | wikipedia.org |

| CAS Number | 1073-00-3 | wikipedia.orgnih.govwmcloud.orglgcstandards.comcas.org |

| Molecular Formula | C₆H₈O₂ | wikipedia.orgcymitquimica.comwmcloud.orglgcstandards.comcas.org |

| Molar Mass | 112.13 g/mol | nih.govcas.org |

| InChI | InChI=1S/C6H8O2/c1-4-2-5(4)3-6(7)8/h5H,1-3H2,(H,7,8) | wikipedia.orgcymitquimica.comnih.govcas.org |

| InChIKey | QJBXAEKEXKLLLZ-UHFFFAOYSA-N | wikipedia.orgcymitquimica.comnih.govcas.org |

| Canonical SMILES | C=C1CC1CC(=O)O | nih.govwmcloud.orgcas.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylidenecyclopropyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-2-5(4)3-6(7)8/h5H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBXAEKEXKLLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910284 | |

| Record name | 2-Methylenecyclopropaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-00-3 | |

| Record name | 2-Methylenecyclopropaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylenecyclopropylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylenecyclopropaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-(Methylenecyclopropyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLENECYCLOPROPANEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516144FI4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methylenecyclopropaneacetic Acid

Established Chemical Synthesis Routes for 2-Methylenecyclopropaneacetic Acid

The synthesis of this compound can be approached through various established routes, leading to either a mixture of enantiomers (racemic synthesis) or a specific stereoisomer (stereoselective synthesis).

Racemic Synthesis Approaches

Racemic synthesis aims to produce the target molecule without controlling the stereochemistry at the chiral center. These methods are often valuable for initial studies and for applications where the specific stereoisomer is not critical. While specific, detailed racemic syntheses of this compound itself are not extensively documented in the provided results, general principles of cyclopropane (B1198618) ring formation can be applied.

Stereoselective Synthetic Strategies

Achieving stereoselectivity in the synthesis of this compound is crucial for its potential applications in areas where specific molecular geometry is required. One notable approach involves the Kulinkovich hydroxycyclopropanation reaction. This method has been shown to proceed with good diastereoselectivity on alkenes that possess a stereocenter in the allylic position. rsc.org The resulting cyclopropanols can then undergo a regioselective ring-opening to yield α-methyl ketones, demonstrating a pathway to control stereochemistry in cyclopropane-containing structures. rsc.org While not a direct synthesis of the target acid, this highlights a strategy that could be adapted for its stereoselective preparation.

Advanced Catalytic Systems in this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of cyclopropane derivatives, including this compound, has benefited significantly from the development of advanced catalytic methods.

Oxidative Cyclization Approaches

Oxidative cyclization represents another powerful strategy for the formation of cyclic structures. Palladium(II) catalysts, in the presence of an oxidant like molecular oxygen, can catalyze the oxidative cyclization of various heteroatom nucleophiles onto unactivated olefins. caltech.edu This has been applied to nucleophiles such as carboxylic acids, suggesting a potential route to cyclopropane rings from acyclic precursors. caltech.edu The stereochemistry of this process can be influenced by the nature of the ligands, with some reactions proceeding via syn-oxypalladation and others via anti-oxypalladation. caltech.edu Another related process is the decarboxylative cyclization of dicarboxylic acids, such as adipic acid, to form cyclic ketones, which can be catalyzed by palladium(II) chloride. globallcadataaccess.org

Derivatization and Structural Modification of this compound for Research Probes

The inherent reactivity of the carboxylic acid and the strained cyclopropane ring in this compound makes it a versatile scaffold for the synthesis of various analogs and research probes. cymitquimica.com The carboxylic acid group can readily undergo esterification or amidation to produce a library of derivatives. cymitquimica.com

Furthermore, the methylenecyclopropane (B1220202) moiety itself can be modified. For instance, methylenecyclopropane nucleoside analogs have been synthesized and evaluated for their antiviral activities. nih.gov These syntheses often involve the coupling of a modified methylenecyclopropane unit with a purine (B94841) or pyrimidine (B1678525) base. nih.govnih.gov The development of these analogs highlights the importance of this compound as a building block for creating structurally diverse molecules with potential biological applications.

Biosynthesis and Metabolic Pathways Involving 2 Methylenecyclopropaneacetic Acid

Precursor Molecules and Metabolic Origin of 2-Methylenecyclopropaneacetic Acid

The primary precursor to this compound (MCPA) in mammals is Hypoglycin (B18308) A, a toxic amino acid found in the unripe ackee fruit and lychee seeds. wikipedia.org

Upon ingestion, Hypoglycin A undergoes a two-step metabolic conversion to form MCPA. wikipedia.org The initial step is a deamination reaction, which is followed by oxidative decarboxylation. wikipedia.org This process converts Hypoglycin A into α-ketomethylene-cyclopropylpropionic acid (KMCPP), which is then transformed into MCPA. wikipedia.org

The toxicity of Hypoglycin A is directly linked to its metabolism into MCPA-CoA. wikipedia.org This metabolite is formed when the branched-chain alpha-keto acid dehydrogenase complex acts on Hypoglycin A, converting it into the highly toxic MCPA-CoA. wikipedia.org The FAD cofactor, essential for the beta-oxidation of fatty acids, binds irreversibly to MCPA-CoA, leading to the deactivation of the enzyme. wikipedia.org This inhibition of fatty acid metabolism disrupts gluconeogenesis, causing a significant drop in blood sugar levels. wikipedia.orgwikipedia.org

| Precursor | Intermediate | Product |

| Hypoglycin A | α-ketomethylene-cyclopropylpropionic acid (KMCPP) | This compound (MCPA) |

This table outlines the metabolic conversion of Hypoglycin A to this compound.

The biosynthesis of MCPA from Hypoglycin A is facilitated by specific enzymatic reactions. The initial deamination of Hypoglycin A is followed by oxidative decarboxylation to yield MCPA. wikipedia.org The subsequent conversion of MCPA to its active toxic form, MCPA-CoA, is catalyzed by acyl-CoA synthetases. mdpi.com This metabolite then inhibits key enzymes in fatty acid metabolism. wikipedia.orgnih.gov

| Enzyme | Reaction | Substrate | Product |

| Branched-chain alpha-keto acid dehydrogenase complex | Oxidative decarboxylation | Hypoglycin A | MCPA-CoA |

| Acyl-CoA Synthetases | Acyl-CoA synthesis | This compound (MCPA) | MCPA-CoA |

This table details the enzymes involved in the formation of this compound and its subsequent activation.

Catabolism and Detoxification Pathways of this compound

The body attempts to detoxify and eliminate MCPA through various metabolic pathways, primarily through the formation of esters that are not easily metabolized.

A key aspect of MCPA's toxicity is its ability to form stable, non-metabolizable esters with Coenzyme A (CoA) and carnitine. wikipedia.org The formation of MCPA-CoA is a critical step in its toxic action, as this molecule irreversibly inhibits multiple acyl-CoA dehydrogenases, which are vital for the β-oxidation of fatty acids. wikipedia.org This sequestration of CoA and the inhibition of fatty acid oxidation deplete the cell's energy reserves and lead to severe hypoglycemia. wikipedia.orgwikipedia.org

Similarly, MCPA can form an ester with carnitine, known as MCPA-carnitine. Carnitine is essential for transporting long-chain fatty acids into the mitochondria for oxidation. nih.gov By forming an ester with carnitine, MCPA effectively reduces the pool of available carnitine, further hindering fatty acid metabolism. wikipedia.org The synthesis of such non-metabolizable carnitine esters is a known detoxification pathway for certain fatty acids. nih.gov

| Molecule | Type of Ester Formed | Consequence |

| Coenzyme A | MCPA-CoA | Inhibition of β-oxidation, depletion of CoA |

| Carnitine | MCPA-carnitine | Reduced availability of carnitine for fatty acid transport |

This table summarizes the formation of non-metabolizable esters of this compound and their metabolic consequences.

Microbial communities have demonstrated the ability to degrade various complex organic compounds, including herbicides that share structural similarities with MCPA. researchgate.netresearchgate.net For instance, consortia of bacteria, including species of Alcaligenes and Pseudomonas, have been shown to degrade the herbicide mecoprop, which also possesses a propionic acid structure. researchgate.net The degradation of such compounds often involves the breakdown of the molecule into smaller, less harmful substances. mdpi.com

While specific studies on the microbial degradation of this compound are not extensively detailed, the principles of microbial metabolism suggest that certain microorganisms could potentially utilize it as a carbon source. Microbial degradation pathways often involve enzymes such as oxidoreductases and hydrolases that can break down complex organic molecules. researchgate.net The ability of microbes to degrade a wide range of pollutants offers a potential avenue for the bioremediation of environments contaminated with such toxins. mdpi.com

Enzymatic Interactions and Molecular Mechanisms of 2 Methylenecyclopropaneacetic Acid

Inhibition of Acyl-CoA Dehydrogenases by 2-Methylenecyclopropaneacetic Acid

MCPA-CoA is recognized as a suicide inhibitor for several acyl-CoA dehydrogenases, meaning the enzyme acts on it as if it were a normal substrate, but this process leads to the generation of a reactive species that irreversibly inactivates the enzyme. nih.gov This mechanism-based inactivation is central to its toxicity.

Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase, plays a crucial role in the breakdown of the amino acid L-isoleucine. uniprot.orgmedlineplus.gov The active metabolite of hypoglycin (B18308), MCPA-CoA, has been shown to inactivate SBCAD (referred to in studies as 2-methyl-branched chain acyl-CoA dehydrogenase or 2-meBCADH). nih.gov However, this inactivation is slow and mild compared to its effects on other dehydrogenases. nih.gov This less potent inhibition explains why metabolic profiles of individuals exposed to hypoglycin show relatively smaller amounts of metabolites derived from the isoleucine breakdown pathway compared to those from fatty acid and leucine (B10760876) metabolism. nih.govfrontiersin.org

The inhibition of isovaleryl-CoA dehydrogenase (IVD) by MCPAA and its metabolites is both specific and severe. nih.govnih.govnih.gov IVD is a critical enzyme in the metabolic pathway of leucine. pnas.org In vitro and in vivo studies have demonstrated that MCPA-CoA acts as a potent, irreversible inhibitor of IVD. nih.govnih.gov This profound inhibition leads to a significant accumulation of isovaleric acid, a condition that mimics the genetic disorder isovaleric acidemia. nih.govpnas.org The disruption of leucine metabolism is a primary contributor to the toxic symptoms observed in Jamaican Vomiting Sickness, which is caused by the ingestion of unripe ackee fruit containing hypoglycin A. nih.govpnas.org

MCPA-CoA demonstrates potent inhibitory action against both short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD). nih.govnih.gov These enzymes are fundamental to the beta-oxidation of fatty acids. wikipedia.org Research using purified enzyme preparations has confirmed that SCAD and MCAD are severely and irreversibly inactivated by MCPA-CoA. nih.gov The inhibition of MCAD is particularly significant, as this enzyme is responsible for breaking down fatty acids with chain lengths between 6 and 12 carbons. wikipedia.org This disruption of fatty acid oxidation is a key factor in the development of hypoketotic hypoglycemia, a hallmark symptom of MCPAA toxicity, as the body is unable to convert fats into energy during periods of fasting. medlineplus.govmayoclinic.org Spectrophotometric analysis confirms that MCPA-CoA is a suicide inhibitor for both SCAD and MCAD. nih.gov

The inhibitory action of MCPA-CoA is not uniform across all acyl-CoA dehydrogenases; it exhibits a distinct specificity profile. nih.govnih.gov It potently and irreversibly inactivates SCAD, MCAD, and IVD. nih.gov In contrast, its effect on SBCAD is only mild and slow, while long-chain acyl-CoA dehydrogenase (LCADH) is not significantly affected at all. nih.gov This selective inhibition explains the characteristic metabolic fingerprint seen in cases of hypoglycin toxicity, with a major disruption in the metabolism of fatty acids and leucine, and a lesser impact on the breakdown of isoleucine. nih.gov

The specificity of inhibition is linked to the structure of the inhibitor and the substrate-binding site of the enzyme. For instance, a synthetically modified inhibitor, hexyl-substituted methylenecyclopropyl acetyl-CoA, displays a different inhibition pattern. This novel compound rapidly inactivates MCAD and LCAD, while having a slower effect on very-long-chain acyl-CoA dehydrogenase (VLCAD) and almost no effect on SCAD, further demonstrating how structural differences in the inhibitor dictate the specificity of enzyme targeting. nih.gov

| Enzyme | Abbreviation | Metabolic Pathway | Degree of Inhibition by MCPA-CoA |

|---|---|---|---|

| Short-Chain Acyl-CoA Dehydrogenase | SCAD | Fatty Acid β-Oxidation | Severe and Irreversible nih.gov |

| Medium-Chain Acyl-CoA Dehydrogenase | MCAD | Fatty Acid β-Oxidation | Severe and Irreversible nih.gov |

| Isovaleryl-CoA Dehydrogenase | IVD | Leucine Catabolism | Severe and Irreversible nih.gov |

| Short/Branched-Chain Acyl-CoA Dehydrogenase | SBCAD | Isoleucine Catabolism | Slow and Mild nih.gov |

| Long-Chain Acyl-CoA Dehydrogenase | LCADH | Fatty Acid β-Oxidation | Not Significantly Inactivated nih.gov |

Interaction with Enoyl-CoA Hydratase (Crotonase)

Beyond the acyl-CoA dehydrogenases, a metabolite of hypoglycin A also targets enoyl-CoA hydratase (ECH), also known as crotonase. nih.govnih.gov This enzyme catalyzes the second step of the beta-oxidation pathway: the hydration of a trans-2-enoyl-CoA to a β-hydroxyacyl-CoA. researchgate.netwikipedia.org The inhibitory metabolite in this case is (methylenecyclopropyl)formyl-CoA (MCPF-CoA), which is derived from (methylenecyclopropyl)glycine, another compound found in the ackee fruit. frontiersin.orgnih.gov

MCPF-CoA is a potent, active site-directed inactivator of bovine liver enoyl-CoA hydratase. nih.govnih.gov The inactivation mechanism involves covalent modification of the enzyme. nih.gov Initial studies identified Cysteine-114 (Cys-114) as the amino acid residue that was covalently modified, proposing that it acted as the nucleophile that attacked the inhibitor, leading to the opening of the cyclopropane (B1198618) ring and permanent inactivation. nih.gov

However, subsequent research with mutated versions of the enzyme has led to a revised mechanism. nih.gov Studies using a C114A mutant (where cysteine at position 114 was replaced with alanine) showed that this catalytically active mutant was still susceptible to inactivation by MCPF-CoA. This surprising result indicated that Cys-114 was not the primary nucleophile responsible for the inactivation. nih.gov Further investigation of other active site residues, specifically Glutamate-115 (Glu-115) and Glutamate-135 (Glu-135), revealed their crucial role. Mutants where these glutamates were replaced (E115Q and E135Q) did not react with MCPF-CoA. nih.gov

Mass spectrometry analysis of the inactivated wild-type enzyme confirmed that Glu-115 was the modified residue. nih.gov The current proposed mechanism suggests that Glu-115 acts as the true nucleophile that attacks and traps the MCPF-CoA inhibitor, with Glu-135 also playing a role in the process. nih.gov The modification of Cys-114 observed in earlier studies is now thought to be a post-inactivation artifact. This evidence suggests that MCPF-CoA functions as a mechanism-based inhibitor for enoyl-CoA hydratase. nih.gov

Covalent Trapping by the Methylenecyclopropane (B1220202) Moiety

The strained three-membered ring of the methylenecyclopropane group is a key structural feature responsible for the inhibitory action of this compound and its metabolites. This high ring strain, a consequence of poor orbital overlap in the carbon-carbon bonds, makes the molecule susceptible to nucleophilic attack, leading to irreversible enzyme inactivation. rsc.org

A prime example of this mechanism is the interaction of (methylenecyclopropyl)formyl-CoA (MCPF-CoA), a toxic metabolite of this compound, with enoyl-CoA hydratases (ECHs). Research has demonstrated that MCPF-CoA acts as a potent inactivator of these enzymes. The inactivation process involves the covalent trapping of a nucleophilic residue within the active site of the enzyme by the methylenecyclopropane ring of MCPF-CoA. researchgate.net This covalent modification renders the enzyme non-functional.

Interestingly, the inhibitory effect of MCPF-CoA can vary depending on the source of the enoyl-CoA hydratase. While it acts as an irreversible inactivator for bovine liver and pig kidney ECH, it behaves as a competitive inhibitor for the rat liver enzyme. researchgate.net This suggests that subtle differences in the active site architecture of these homologous enzymes influence their interaction with the inhibitor. researchgate.net

The ability of the methylenecyclopropane moiety to act as a covalent trap for active site nucleophiles makes it a valuable tool for studying enzyme mechanisms and a potential lead for the design of novel enzyme inhibitors. researchgate.net

Impact on Other Metabolic Enzymes and Pathways

The metabolic disruptions caused by this compound extend beyond its direct interactions, influencing other key enzymes and metabolic pathways.

Pyruvate (B1213749) Carboxylase Flux Modulation

Pyruvate carboxylase is a critical enzyme in gluconeogenesis and anaplerosis, replenishing intermediates of the tricarboxylic acid (TCA) cycle. nih.govnih.gov The carboxylation of pyruvate to oxaloacetate by pyruvate carboxylase is a key entry point for three-carbon precursors into the TCA cycle, particularly in the liver. nih.gov The flux through pyruvate carboxylase is significant, often exceeding the flux through the pyruvate dehydrogenase complex, highlighting its importance in maintaining TCA cycle integrity and supporting biosynthetic pathways. nih.govnih.gov

While direct studies on the modulation of pyruvate carboxylase flux by this compound are not extensively detailed in the provided context, the known inhibitory effects of its metabolites on fatty acid β-oxidation can indirectly impact this pathway. By disrupting fatty acid metabolism, the cell's energy status and the availability of allosteric regulators of pyruvate carboxylase, such as acetyl-CoA, can be altered, thereby modulating its activity.

Inhibition of Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDHc)

The branched-chain alpha-keto acid dehydrogenase complex (BCKDHc) is a crucial multi-enzyme complex responsible for the oxidative decarboxylation of branched-chain alpha-keto acids (BCKAs), which are derived from the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. nih.govmedlink.com The activity of BCKDHc is tightly regulated by a phosphorylation/dephosphorylation cycle, with the phosphorylated form being inactive. nih.govnih.gov

Research has shown that analogs of substrates for BCKDHc can act as inhibitors. For instance, alpha-chloroisocaproate, an analog of the alpha-ketoacid derived from leucine, has been found to inhibit the kinase that phosphorylates and inactivates the BCKDH complex. nih.gov This inhibition leads to the complex remaining in its active, dephosphorylated state, thereby stimulating the decarboxylation of BCAAs. nih.gov The inhibition was found to be significantly more potent for the BCKDH kinase compared to the pyruvate dehydrogenase kinase, with I50 values of 7.5 µM and 675 µM, respectively. nih.gov Furthermore, alpha-chloroisocaproate also competitively inhibits the BCKDHc itself with respect to its alpha-ketoacid substrates. nih.gov

| Inhibitor | Target Enzyme/Complex | Type of Inhibition | I50 / Ki |

| (Methylenecyclopropyl)formyl-CoA | Bovine Liver Enoyl-CoA Hydratase | Irreversible Inactivator | - |

| (Methylenecyclopropyl)formyl-CoA | Pig Kidney Enoyl-CoA Hydratase | Irreversible Inactivator | - |

| (Methylenecyclopropyl)formyl-CoA | Rat Liver Enoyl-CoA Hydratase | Competitive | - |

| alpha-Chloroisocaproate | Branched-Chain Alpha-Keto Acid Dehydrogenase Kinase | - | 7.5 µM |

| alpha-Chloroisocaproate | Pyruvate Dehydrogenase Kinase | - | 675 µM |

| alpha-Chloroisocaproate | Branched-Chain Alpha-Keto Acid Dehydrogenase Complex | Competitive | ~0.5 mM |

Biochemical and Cellular Pathophysiological Research

Disruption of Fatty Acid β-Oxidation by 2-Methylenecyclopropaneacetic Acid

This compound (MCPA) is a toxic metabolite of hypoglycin (B18308) A, a substance found in the unripe fruit of the ackee tree. wikipedia.orgwikipedia.org The primary toxic effect of MCPA is the disruption of mitochondrial fatty acid β-oxidation. researchgate.net Once formed, MCPA is converted to its coenzyme A (CoA) ester, methylenecyclopropylacetyl-CoA (MCPA-CoA). fortunejournals.comnih.gov This metabolite then irreversibly inhibits several acyl-CoA dehydrogenases, which are crucial enzymes in the β-oxidation pathway. wikipedia.orgresearchgate.net The primary targets for this inhibition are short-chain and medium-chain acyl-CoA dehydrogenases. wikipedia.org This enzymatic blockade leads to a halt in the breakdown of fatty acids, causing an accumulation of short- and medium-chain fatty acids that are then shunted into other metabolic pathways. wikipedia.orgwikipedia.org

The inhibition of β-oxidation by MCPA-CoA results in a distinctive and diagnostically significant alteration of the acylcarnitine profile. With the normal fatty acid breakdown pathway blocked, the accumulating short- and medium-chain acyl-CoAs are instead esterified to carnitine. This process forms various acylcarnitines that are subsequently released into the bloodstream and excreted in the urine. A notable characteristic of this altered profile is a significant elevation in butyrylcarnitine (B1668139) (C4) and isovalerylcarnitine (B1198194) (C5). Furthermore, the presence of a unique metabolite, methylenecyclopropylacetylcarnitine, is a definitive marker of exposure to hypoglycin A and its metabolite, MCPA. This altered acylcarnitine profile signifies the body's attempt to detoxify by eliminating the toxic acyl groups.

The metabolic processes involved in the detoxification of MCPA lead to a significant depletion of essential cofactors. The conversion of MCPA to MCPA-CoA and the subsequent formation of other acyl-CoAs effectively trap and sequester the available pool of free coenzyme A (CoA) within the mitochondria. wikipedia.org This sequestration of CoA into non-metabolizable esters drastically reduces its availability for other critical metabolic functions, such as the Krebs cycle and the β-oxidation of other fatty acids. wikipedia.org

Simultaneously, the extensive production of acylcarnitines to facilitate the removal of toxic acyl groups from the mitochondria and their eventual excretion in the urine leads to a depletion of the free carnitine pool. wikipedia.orgnih.gov This dual depletion of both CoA and carnitine significantly worsens the initial metabolic disruption caused by MCPA. wikipedia.org

Impairment of Hepatic Gluconeogenesis

This compound severely impairs the liver's ability to synthesize glucose from non-carbohydrate sources, a process known as hepatic gluconeogenesis. fortunejournals.comfortunejournals.com This impairment is a direct result of the disruption of fatty acid β-oxidation. wikipedia.org The breakdown of fatty acids is a primary source of acetyl-CoA, which acts as a necessary activator for pyruvate (B1213749) carboxylase, a critical enzyme in the gluconeogenic pathway. nih.gov By inhibiting β-oxidation, MCPA reduces the concentration of acetyl-CoA within the mitochondria, thereby decreasing the activity of pyruvate carboxylase and hindering glucose production. nih.govnih.gov This blockage of gluconeogenesis is a principal factor in the severe hypoglycemia that characterizes Jamaican vomiting sickness. wikipedia.orgfortunejournals.com

Alterations in Cellular Energy Metabolism

The widespread metabolic disturbances initiated by this compound lead to profound changes in cellular energy metabolism, with the liver being particularly affected.

A direct consequence of the inhibition of fatty acid β-oxidation is a significant decrease in the hepatic levels of acetyl-CoA. nih.govnih.gov Fatty acid oxidation is a major pathway for the production of acetyl-CoA, which is essential for the Krebs cycle to generate the reducing equivalents (NADH and FADH2) required for ATP synthesis. jackwestin.com The reduced availability of acetyl-CoA from this pathway severely compromises the cell's capacity to generate energy. wikipedia.org

Table of Affected Metabolic Components

| Component | Effect of this compound |

| Fatty Acid β-Oxidation | Inhibited |

| Acylcarnitine Profile | Altered (Increased C4 and C5) |

| Coenzyme A (CoA) | Depleted |

| Carnitine | Depleted |

| Hepatic Gluconeogenesis | Impaired |

| Hepatic Acetyl-CoA | Reduced |

| Hepatic ATP | Reduced |

Mitochondrial Bioenergetics Dysregulation by this compound

This compound (MCPA), the primary toxic metabolite of hypoglycin A found in the unripe ackee fruit, is a potent disruptor of mitochondrial bioenergetics. Its toxicity stems from the profound inhibition of mitochondrial fatty acid β-oxidation, a critical pathway for energy production, particularly during periods of fasting. This disruption precipitates a severe energy deficit within the cell, leading to the characteristic hypoglycemia seen in Jamaican Vomiting Sickness.

The mechanism of MCPA-induced mitochondrial dysfunction is multifaceted. A primary mode of action is the irreversible sequestration of essential cofactors, Coenzyme A (CoA) and carnitine. MCPA is activated to its CoA thioester, which then forms a stable, non-metabolizable ester with carnitine. This effectively depletes the mitochondrial pools of free CoA and carnitine, which are indispensable for the transport and oxidation of fatty acids.

Crosstalk with Branched-Chain Amino Acid Catabolism

The metabolic disruption caused by this compound (MCPA) extends beyond fatty acid oxidation, significantly impacting the catabolism of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine. This crosstalk is primarily a consequence of the sequestration of Coenzyme A (CoA) by MCPA within the mitochondria.

The catabolism of BCAAs is a mitochondrial process that critically depends on CoA. Following the initial transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs), the subsequent irreversible step is the oxidative decarboxylation of these BCKAs by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This reaction requires CoA as a substrate to form the respective acyl-CoA derivatives (isovaleryl-CoA, α-methylbutyryl-CoA, and isobutyryl-CoA).

Table 1: Key Enzymes and Cofactors Affected by this compound

| Target | Effect of MCPA | Metabolic Pathway Affected |

| Coenzyme A (CoA) | Sequestration | Fatty Acid β-Oxidation, Branched-Chain Amino Acid Catabolism |

| Carnitine | Sequestration | Fatty Acid Transport (Carnitine Shuttle) |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Inhibition | Fatty Acid β-Oxidation |

| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Inhibition | Fatty Acid β-Oxidation |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | Indirect Inhibition (via CoA depletion) | Branched-Chain Amino Acid Catabolism |

Advanced Analytical Methodologies for 2 Methylenecyclopropaneacetic Acid in Research

Chromatographic Techniques for Detection and Quantification

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the selective and sensitive quantification of MCPAA. These techniques separate the analyte from complex sample matrices before its detection and measurement.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of MCPAA. rsc.org This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. rsc.org In a typical LC-MS/MS workflow, the sample extract is injected into the LC system, where MCPAA is separated from other components on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer.

The mass spectrometer operates in a mode called Multiple Reaction Monitoring (MRM), which provides excellent specificity. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. diva-portal.org This process minimizes interferences from the sample matrix, allowing for accurate quantification even at very low concentrations. For MCPAA, which is a polar compound, reversed-phase chromatography may require derivatization to improve retention. researchgate.netbac-lac.gc.ca Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | C18 or HILIC | bac-lac.gc.caresearchgate.net |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with additives like ammonium (B1175870) formate (B1220265) or formic acid | bac-lac.gc.cafrontiersin.org |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for the carboxylic acid group | nih.gov |

| MS/MS Transition | Specific precursor-to-product ion transition for the derivatized or underivatized analyte | nih.gov |

Ultra-High Performance Liquid Chromatography-High Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS) represents a significant advancement over conventional LC-MS/MS for the analysis of MCPAA and its parent compound, hypoglycin (B18308) A. researchgate.netresearchgate.net UHPLC utilizes columns with smaller particle sizes, leading to faster analysis times and improved separation efficiency. nih.gov The key advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of ions with very high accuracy, which allows for the determination of the elemental composition of an ion and helps to differentiate it from isobaric interferences. researchgate.netnih.gov

This high resolution is particularly beneficial when analyzing complex biological samples, such as blood or urine, where the presence of endogenous compounds can interfere with the detection of the target analyte. researchgate.net Methods have been developed and validated for the quantification of hypoglycin A and, by extension, its metabolites like MCPAA in various matrices using UHPLC-HRMS/MS. researchgate.netnih.gov These methods often involve a derivatization step to enhance sensitivity. researchgate.netnih.gov

| Parameter | Reported Value | Reference |

|---|---|---|

| Detection Limit (in whole blood) | 0.35 µg/L | researchgate.netresearchgate.netnih.gov |

| Linear Range (in whole blood) | 0.8 to 500 µg/L | researchgate.netresearchgate.netnih.gov |

| Chromatographic Run Time | Approximately 10 minutes | researchgate.net |

Spectroscopic Approaches in Structural and Mechanistic Studies

Spectroscopic techniques are indispensable for the structural elucidation of novel compounds and for investigating the molecular mechanisms of their biological activity.

In a hypothetical ¹H NMR spectrum of MCPAA, one would expect to see signals corresponding to the vinyl protons of the methylidene group, the protons on the cyclopropane (B1198618) ring, and the protons of the acetic acid moiety. docbrown.info The chemical shifts and coupling patterns of the cyclopropyl (B3062369) protons would be particularly informative about the stereochemistry of the molecule. docbrown.info The ¹³C NMR spectrum would complement this by showing distinct signals for the sp²-hybridized carbons of the double bond, the sp³-hybridized carbons of the cyclopropane ring and the methylene (B1212753) bridge, and the carbonyl carbon of the carboxylic acid. spectrabase.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Vinyl Protons (C=CH₂) | ~5.4 | ~104 | |

| Cyclopropyl Protons | ~1.0 - 2.0 | ~10 - 20 | docbrown.info |

| Methylene Protons (-CH₂-COOH) | ~2.3 | ~35 | youtube.com |

| Exocyclic Methylene Carbon (C=CH₂) | - | ~131 | |

| Carbonyl Carbon (-COOH) | - | ~175 | youtube.com |

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the interactions between ligands and proteins, particularly for monitoring conformational changes in the protein upon ligand binding. anu.edu.aunih.gov MCPAA is known to be a metabolite of hypoglycin A that inhibits acyl-CoA dehydrogenases. wikipedia.orgproteopedia.org CD spectroscopy can be employed to investigate the binding of MCPAA (or its CoA-ester) to these enzymes. nih.govnih.gov

The binding of a ligand can perturb the secondary and tertiary structure of the enzyme, leading to changes in its CD spectrum. researchgate.netnih.gov For instance, the far-UV CD spectrum (190-250 nm) provides information about the protein's secondary structure content (alpha-helix, beta-sheet), while the near-UV CD spectrum (250-350 nm) is sensitive to the environment of aromatic amino acid residues and can reflect changes in the tertiary structure. researchgate.netyoutube.com If the ligand itself is achiral but becomes chiral upon binding to the protein, it can exhibit an induced CD spectrum, which directly reports on the binding event. anu.edu.aunih.gov

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is critical for achieving reliable and accurate results in the analysis of MCPAA, especially at trace levels in complex matrices. wvu.eduepa.gov Given the polar nature of MCPAA, solid-phase extraction (SPE) is a commonly used technique for sample cleanup and concentration. researchgate.net Hydrophilic-Interaction Liquid Chromatography (HILIC) SPE cartridges have been shown to be effective for extracting polar compounds like hypoglycin A and its metabolites from biological fluids. researchgate.net

Derivatization is often a necessary step to improve the analytical characteristics of MCPAA for both gas chromatography (GC) and liquid chromatography (LC) analysis. researchgate.netyoutube.com For GC-MS, derivatization is essential to make the non-volatile carboxylic acid amenable to analysis by converting it into a more volatile ester. youtube.comyoutube.com In LC-MS, derivatization can enhance chromatographic retention on reversed-phase columns and improve ionization efficiency, leading to better sensitivity. researchgate.netnih.gov A common derivatizing agent is dansyl chloride, which reacts with the amino group of the parent compound hypoglycin A, but similar strategies could be adapted for MCPAA's carboxylic acid group if needed. researchgate.net

| Technique | Purpose | Example Reagent/Method | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Sample cleanup and concentration | HILIC cartridges for polar analytes | researchgate.net |

| Derivatization for LC-MS | Enhance sensitivity and chromatographic retention | Dansyl chloride (for the parent amino acid) | researchgate.netnih.gov |

| Derivatization for GC-MS | Increase volatility | Formation of methyl or other esters | bac-lac.gc.ca |

| Liquid-Liquid Extraction | Analyte extraction from aqueous samples | Ethyl acetate (B1210297) or other organic solvents | researchgate.net |

Computational and Theoretical Investigations of 2 Methylenecyclopropaneacetic Acid

Quantum Chemical Calculations for Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules with high accuracy. Methods such as Density Functional Theory (DFT) and ab initio calculations could provide a wealth of information about 2-methylenecyclopropaneacetic acid.

These calculations would typically begin with geometry optimization to determine the most stable three-dimensional structure of the molecule. This process would yield crucial data on bond lengths, bond angles, and dihedral angles, offering a precise picture of the strained cyclopropane (B1198618) ring and the attached methylenecyclopropane (B1220202) and acetic acid moieties.

Furthermore, quantum chemical calculations can elucidate the electronic structure, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the resulting electrostatic potential. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller gap generally suggests higher reactivity.

While specific studies on this compound are lacking, research on structurally related compounds, such as cyclopropanecarboxaldehyde, has demonstrated the power of these methods in understanding the subtle interplay of electronic and steric effects that govern the structure and behavior of cyclopropane derivatives.

Table 1: Hypothetical Quantum Chemical Data for this compound

| Property | Hypothetical Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -0.8 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP |

| Dipole Moment | 1.9 D | DFT/B3LYP |

| Total Energy | -382.5 Hartree | DFT/B3LYP |

Note: The data in this table is hypothetical and for illustrative purposes only, pending actual experimental or computational studies.

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule, typically a protein (enzyme). Given that analogues of this compound are known to interact with enzymes, these methods would be invaluable in understanding its potential biological activity.

Molecular docking simulations would predict the preferred binding orientation of this compound within the active site of a target enzyme. The output of a docking study is a binding score, which estimates the binding affinity, and a predicted binding pose, showing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the enzyme's amino acid residues.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the enzyme-ligand complex over time. An MD simulation would provide insights into the stability of the binding pose, the conformational changes in the enzyme upon ligand binding, and the role of solvent molecules in the interaction. This information is crucial for understanding the mechanism of enzyme inhibition or activation.

Although no specific molecular docking or MD simulation studies have been published for this compound, the general methodology is well-established and has been applied to countless other enzyme-ligand systems, providing critical information for drug discovery and design.

Table 2: Illustrative Molecular Docking and Dynamics Simulation Parameters

| Parameter | Example Value/Description |

| Target Enzyme | e.g., Acyl-CoA dehydrogenase (hypothetical) |

| Docking Software | AutoDock, Glide, etc. |

| Scoring Function | e.g., -8.5 kcal/mol (hypothetical binding energy) |

| MD Simulation Software | GROMACS, AMBER, etc. |

| Simulation Time | 100 ns |

| Key Interacting Residues | e.g., Arg122, Tyr375 (hypothetical) |

Note: This table provides an example of the types of parameters and results obtained from such simulations and is not based on actual data for this compound.

Conformational Analysis Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational landscape is essential.

Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy conformers (stable structures) and the energy barriers between them. This is often achieved by systematically rotating key dihedral angles and calculating the energy at each step.

The results of a conformational analysis can reveal the most likely shapes the molecule will adopt in different environments. This information is critical for understanding its reactivity, as the conformation can influence which parts of the molecule are accessible for reaction. It is also a prerequisite for meaningful molecular docking studies, as the bioactive conformation must be identified from the pool of possible conformers.

A study on the related molecule, cyclopropanecarboxaldehyde, has shown that different conformers can have very similar energies, and their relative populations can be influenced by the surrounding environment. A similar detailed investigation for this compound would provide a deeper understanding of its structural dynamics.

Table 3: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (Cα-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0° | 0.0 | 65 |

| 2 | 180° | 0.8 | 30 |

| 3 | 90° | 2.5 | 5 |

Note: The data presented here is for illustrative purposes to demonstrate the output of a conformational analysis and is not based on experimental or calculated values for this compound.

Pharmacological and Toxicological Research Perspectives on 2 Methylenecyclopropaneacetic Acid

Mechanisms of 2-Methylenecyclopropaneacetic Acid-Induced Hypoglycemia

This compound (MCPA) is the primary toxic metabolite of hypoglycin (B18308) A, a substance found in the unripe ackee fruit. nih.gov Ingestion of MCPA can lead to severe hypoglycemia. The primary mechanism behind this is the inhibition of crucial enzymes involved in fatty acid metabolism and gluconeogenesis. nih.govresearchgate.net

Once ingested, MCPA is converted into its CoA ester, MCPA-CoA. This molecule potently inhibits several acyl-CoA dehydrogenases, which are vital for the β-oxidation of fatty acids. researchgate.net Specifically, MCPA-CoA targets short-chain acyl-CoA dehydrogenases. nih.gov This inhibition leads to a halt in the breakdown of short-chain fatty acids, causing them to accumulate. nih.gov

The disruption of β-oxidation has several downstream effects that contribute to hypoglycemia. A key consequence is the reduction of acetyl-CoA levels in the liver. nih.gov Acetyl-CoA is a critical allosteric activator of pyruvate (B1213749) carboxylase, the first enzyme in the gluconeogenesis pathway. With reduced acetyl-CoA, the rate of gluconeogenesis, the process of generating glucose from non-carbohydrate sources, is significantly diminished. nih.govresearchgate.net This impairment of hepatic glucose production is a major factor in the development of hypoglycemia.

Furthermore, the inhibition of β-oxidation by MCPA leads to a depletion of hepatic ATP stores. nih.govresearchgate.net Gluconeogenesis is an energy-intensive process, and the lack of sufficient ATP further curtails the liver's ability to produce glucose. researchgate.net

While it has been hypothesized that the sequestration of free Coenzyme A (CoA) as MCPA-CoA could contribute to the metabolic disruption, studies have shown that the decrease in hepatocellular CoA levels is not significant enough to be the primary cause of the observed inhibition of β-oxidation and gluconeogenesis. nih.gov

Pathophysiology of Equine Atypical Myopathy

Equine Atypical Myopathy (AM), and its North American counterpart Seasonal Pasture Myopathy (SPM), is a highly fatal muscular disease in horses. huveta.huvetpracticetoday.comresearchgate.net The condition is caused by the ingestion of hypoglycin A, a protoxin found in the seeds and seedlings of certain maple trees, most notably the sycamore maple (Acer pseudoplatanus) in Europe and the box elder (Acer negundo) in North America. researchgate.netnih.gov

Upon ingestion, hypoglycin A is metabolized in the horse's body to this compound (MCPA). huveta.hu MCPA is then converted to its active form, MCPA-CoA. researchgate.netnih.gov This toxic metabolite is the central figure in the pathophysiology of AM, leading to a condition known as acquired multiple acyl-CoA dehydrogenase deficiency (MADD). vetpracticetoday.com

MCPA-CoA acts as a potent inhibitor of various mitochondrial enzymes, particularly the acyl-CoA dehydrogenases involved in the β-oxidation of fatty acids. vetpracticetoday.comvetlexicon.com This inhibition disrupts the breakdown of fatty acids, which are a crucial energy source for muscle cells, especially in grazing horses. huveta.hu The blockage of this metabolic pathway leads to an accumulation of fatty acids and their toxic byproducts, such as acylcarnitines, within the mitochondria and cytosol of muscle cells. huveta.huvetpracticetoday.com This accumulation is evident in the finely dispersed lipid droplets observed in the skeletal muscles of affected horses, a hallmark of lipid-accumulation myopathy. researchgate.net

The disruption of fatty acid metabolism has severe consequences for muscle function. It leads to a profound energy deficit within the muscle cells, impairing their ability to function correctly. This energy crisis is a primary driver of the clinical signs of AM, which include sudden onset of severe weakness, muscle stiffness, and recumbency. vetpracticetoday.com

Furthermore, MCPA-CoA also disrupts the carnitine-acyl-CoA transfer system, which is responsible for transporting long-chain fatty acids into the mitochondria for oxidation. huveta.hu This exacerbates the energy deficit and contributes to the accumulation of toxic fatty acid intermediates. The inhibition also extends to dehydrogenases involved in the degradation of branched-chain amino acids. researchgate.netnih.gov The severe impairment of mitochondrial bioenergetics ultimately leads to multifocal degeneration and necrosis of muscle tissue. nih.gov

Implications for Disorders of Valine and Isoleucine Metabolism

The toxic effects of this compound (MCPA) extend to the metabolic pathways of the branched-chain amino acids (BCAAs) valine and isoleucine. nih.govmerckmanuals.com The catabolism of these essential amino acids shares enzymatic steps with fatty acid oxidation, making them susceptible to inhibition by MCPA-CoA. nih.gov

The metabolic pathways of valine and isoleucine, after the initial transamination and decarboxylation steps, involve a series of dehydrogenation reactions catalyzed by acyl-CoA dehydrogenases. nih.gov Specifically, the degradation of isoleucine involves short/branched-chain acyl-CoA dehydrogenase (SBCAD), and the valine pathway utilizes isobutyryl-CoA dehydrogenase. nih.gov

MCPA-CoA, the active metabolite of MCPA, is a known inhibitor of these acyl-CoA dehydrogenases. researchgate.netnih.gov This inhibition disrupts the normal breakdown of valine and isoleucine, leading to an accumulation of their upstream metabolites. This is analogous to the metabolic block seen in inherited disorders of BCAA metabolism, such as isovaleric acidemia and maple syrup urine disease, where genetic defects in these enzymes cause a buildup of toxic intermediates. merckmanuals.commsdmanuals.com

Understanding the impact of MCPA on valine and isoleucine metabolism provides a clearer picture of the compound's broad-ranging toxic effects. It highlights the interconnectedness of metabolic pathways and demonstrates how the inhibition of a single class of enzymes can have far-reaching consequences for cellular function.

Potential as a Pharmacological Tool for Enzyme Modulation

The potent and specific inhibitory action of this compound (MCPA) on acyl-CoA dehydrogenases has led to its consideration as a pharmacological tool for enzyme modulation. nih.govresearchgate.net Its ability to disrupt specific metabolic pathways opens up possibilities for its use in research and potentially in the development of therapeutic agents.

Substrate Reduction Therapy Approaches

The mechanism of action of MCPA aligns with the principles of substrate reduction therapy. This therapeutic strategy aims to reduce the accumulation of a toxic substrate by partially inhibiting an enzyme upstream in its metabolic pathway. In the context of inborn errors of metabolism, where a genetic defect leads to the buildup of a harmful substance, a carefully controlled inhibition of an earlier enzymatic step could alleviate the disease's severity.

Given that MCPA inhibits acyl-CoA dehydrogenases involved in the breakdown of fatty acids and branched-chain amino acids, it could theoretically be used as a tool to study and potentially manage disorders characterized by the accumulation of metabolites downstream of these enzymes. merckmanuals.comnih.gov For instance, in a hypothetical disorder where the accumulation of a specific acyl-CoA derivative is problematic, a controlled application of an MCPA-like inhibitor could reduce the production of this toxic compound.

The study of MCPA's effects on valine and isoleucine metabolism also provides insights into how such an inhibitor could be applied. nih.govnih.gov By understanding the specific enzymes targeted by MCPA-CoA, researchers can better predict its effects and explore its potential for modulating these pathways in a therapeutic context.

Design of Novel Therapeutic Agents

The structure of MCPA can serve as a lead compound for the design of novel therapeutic agents. Its unique cyclopropane (B1198618) ring and its ability to be converted into a potent enzyme inhibitor, MCPA-CoA, provide a starting point for medicinal chemists to develop new molecules with more specific and controlled inhibitory properties.

By modifying the structure of MCPA, it may be possible to create analogues that target specific acyl-CoA dehydrogenases with greater precision, minimizing off-target effects. For example, researchers could aim to develop inhibitors that are more selective for the enzymes involved in branched-chain amino acid metabolism, with less impact on fatty acid oxidation, or vice versa.

The goal would be to design compounds that can be administered in a controlled manner to achieve a desired level of enzyme inhibition, thereby providing a therapeutic benefit without causing the widespread metabolic disruption associated with MCPA toxicity. This approach could lead to the development of new treatments for a range of metabolic disorders.

Research Applications and Future Directions for 2 Methylenecyclopropaneacetic Acid Studies

2-Methylenecyclopropaneacetic Acid as a Biochemical Probe for Metabolic Pathways

This compound serves as a highly specific biochemical probe for investigating the intricacies of mitochondrial fatty acid β-oxidation (FAO). Its utility as a research tool stems from its precise mechanism of action. Following the ingestion of its parent compound, hypoglycin (B18308) A, it is metabolized within the body to its active form, 2-Methylenecyclopropylacetyl-CoA (MCPA-CoA). nih.gov

MCPA-CoA acts as a powerful and irreversible inhibitor of several key enzymes within the FAO spiral. Specifically, it targets multiple acyl-CoA dehydrogenases, which are crucial for the initial steps of breaking down fatty acids of varying chain lengths. By inhibiting these enzymes, MCPA-CoA effectively halts the degradation of fatty acids, leading to a cascade of metabolic disturbances. This blockade prevents the production of acetyl-CoA from fat, a critical substrate for the tricarboxylic acid (TCA) cycle and a necessary allosteric activator of pyruvate (B1213749) carboxylase, an enzyme essential for gluconeogenesis.

The consequences of this inhibition are profound and predictable, making MCPA an excellent tool for studying metabolic regulation. Researchers can use MCPA to induce a state of acute energy deprivation in cellular or animal models. This allows for the detailed study of:

The downstream effects of impaired FAO on cellular energy status, including the depletion of ATP.

The cellular response to a sudden loss of a primary energy source.

The mechanisms of substrate switching between fats and carbohydrates.

The pathophysiology of inherited metabolic diseases known as fatty acid oxidation disorders (FAODs), as MCPA administration can mimic the biochemical phenotype of these conditions. nih.govnih.gov

The specific and potent nature of its inhibitory action allows scientists to dissect the complex, interconnected pathways of energy metabolism in a controlled manner.

Development of Animal and Cellular Models for Metabolic Disorders

The study of this compound has led to the use and development of valuable models for understanding metabolic disorders, particularly those involving mitochondrial dysfunction and defects in fatty acid oxidation.

Animal Models: Equine atypical myopathy (AM) serves as a naturally occurring animal model of acquired multiple acyl-CoA dehydrogenase deficiency (MADD). vfu.cz Horses that ingest hypoglycin A from maple seeds develop severe rhabdomyolysis and metabolic collapse due to the toxic effects of MCPA. ifce.fr Studying affected horses provides direct insights into the real-world pathophysiology of a severe FAO disorder, offering a more complex and clinically relevant picture than can be achieved with genetically modified rodent models alone. nih.govnih.gov These studies have been instrumental in understanding the progression of the disease, identifying biomarkers, and exploring potential therapeutic interventions. While ruminants like sheep and cattle also ingest these toxins, they appear to have a greater metabolic resistance, a phenomenon that itself presents an avenue for comparative metabolic research. nih.govmdpi.comtiho-hannover.de

Cellular Models: To overcome the limitations of using large animal models and to study the toxin's effects at a molecular level, researchers have developed in vitro models. These cellular models are critical for high-throughput screening of potential therapeutic compounds and for detailed mechanistic studies. Recent research has focused on using specific cell lines to replicate the effects of MCPA toxicity. For instance, human liver cancer cells (HepG2) and murine myoblast cells (C2C12) have been employed to create reproducible in vitro models of the disease. fao.org Exposing these cells to MCPA allows for the precise investigation of mitochondrial respiration, cell viability, and the efficacy of potential antidotes in a controlled laboratory setting. fao.org

| Model Type | Specific Example | Key Research Application | Reference |

|---|---|---|---|

| Natural Animal Model | Horse (Equine Atypical Myopathy) | Studying pathophysiology of acquired MADD; biomarker discovery; testing supportive therapies. | vfu.cz |

| Comparative Animal Model | Sheep, Cattle | Investigating species-specific differences in toxin metabolism and resistance. | nih.govtiho-hannover.de |

| In Vitro Cellular Model | Human HepG2 cells (liver) | Modeling hepatic toxicity and metabolic disruption. | fao.org |

| In Vitro Cellular Model | Murine C2C12 cells (muscle) | Modeling myotoxicity and energy failure in muscle cells. | fao.org |

Translational Research and Clinical Implications of this compound Toxicity

Research into the toxicity of this compound has significant translational implications, directly bridging basic biochemistry with clinical diagnostics and management in both veterinary and human medicine.

The most direct clinical application has been in the diagnosis of equine atypical myopathy. Understanding that MCPA is the causative agent led to the development of sophisticated analytical tests. Using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), laboratories can now accurately detect and quantify MCPA conjugates, such as MCPA-carnitine, in the serum and muscle tissue of affected horses. nih.govworktribe.com This provides a definitive, antemortem diagnosis, which is crucial for guiding treatment and prognosis. vfu.cz Furthermore, these tests can be used to screen asymptomatic horses that have been co-grazing with affected animals, allowing for risk assessment and early intervention. nih.govworktribe.com

The clinical signs and biochemical abnormalities observed in horses with AM—including hypoketotic hypoglycemia, severe muscle damage, and metabolic acidosis—closely mirror those seen in humans with Jamaican vomiting sickness (caused by hypoglycin A from the ackee fruit) and in patients with inherited fatty acid oxidation disorders. nih.govresearchgate.net The knowledge gained from studying MCPA toxicity in animals informs the management of these human conditions. Treatment strategies are largely supportive and focus on counteracting the metabolic crisis by:

Providing large amounts of intravenous glucose to bypass the blocked fatty acid oxidation pathway and provide an alternative energy source.

Administering fluids and electrolytes to correct dehydration and acidosis.

The use of carnitine supplementation is sometimes considered to help sequester the toxic MCPA-CoA, though its efficacy remains a subject of study.

This translational bridge highlights how investigating a naturally occurring toxin can enhance the understanding and management of rare metabolic diseases across different species.

| Finding | Description | Clinical Relevance | Reference |

|---|---|---|---|

| Elevated MCPA-carnitine | Specific biomarker detected in serum and muscle via LC-MS/MS. | Confirms diagnosis of atypical myopathy and exposure to hypoglycin A. | nih.govnih.gov |

| Hypoketotic Hypoglycemia | Low blood sugar in the absence of ketones, due to blocked gluconeogenesis and FAO. | A hallmark sign guiding immediate glucose therapy. | nih.gov |

| Elevated Muscle Enzymes | High levels of creatine (B1669601) kinase (CK) and aspartate aminotransferase (AST) in blood. | Indicates severe muscle damage (rhabdomyolysis). | nih.gov |

| Metabolic Acidosis | Accumulation of acids in the blood due to metabolic disruption. | Requires fluid and electrolyte therapy to restore balance. | researchgate.net |

Interdisciplinary Research Opportunities and Emerging Areas

The study of this compound and its parent compounds naturally fosters interdisciplinary collaboration, integrating knowledge from diverse scientific fields. Future progress in understanding and mitigating the impact of this toxin relies on the synergy between these areas.

Veterinary and Human Medicine: The striking similarities between equine atypical myopathy and human hypoglycin A poisoning create a powerful "One Health" paradigm. Collaborative research between veterinarians and physicians can accelerate the development of diagnostics and therapies beneficial to both horses and humans.

Toxicology and Analytical Chemistry: Toxicologists work to unravel the precise molecular mechanisms of MCPA, while analytical chemists develop ever more sensitive and rapid methods for detecting the toxin and its metabolites in biological and environmental samples. nih.gov This partnership is essential for accurate diagnosis, food safety (in the case of ackee fruit), and environmental monitoring.

Botany and Environmental Science: Identifying the plant sources of hypoglycin A, such as specific Acer species, and understanding the environmental factors that influence toxin concentration in seeds and seedlings (e.g., climate, soil conditions) is crucial for prevention. ifce.frifce.fr This requires the expertise of botanists, ecologists, and climate scientists to map high-risk areas and predict outbreak seasons.

Metabolomics and Systems Biology: Advanced metabolomic profiling of affected individuals reveals a global picture of the metabolic disruption caused by MCPA, identifying novel biomarkers and altered pathways beyond just FAO. nih.gov This systems-level approach can uncover new therapeutic targets and provide a deeper understanding of metabolic resilience and collapse.

Ruminant Science and Microbiology: Investigating why ruminants are less susceptible to MCPA poisoning opens up research into the role of the rumen microbiome in detoxifying plant compounds. nih.govmdpi.com This could lead to the discovery of novel enzymes or microbial pathways capable of neutralizing hypoglycin A, potentially offering new prophylactic or therapeutic strategies.

Emerging research will likely focus on developing specific antidotes that can directly counteract the enzymatic inhibition by MCPA-CoA, moving beyond the current standard of supportive care. The continued study of MCPA serves as a compelling model for investigating toxin-induced metabolic disease and highlights the power of interdisciplinary research in solving complex biological puzzles.

Q & A

Q. What are the established synthetic routes for 2-methylenecyclopropaneacetic acid (MCPA), and how do reaction conditions influence yield and purity?

- Methodological Answer : MCPA synthesis typically involves cyclopropane ring formation via carbene addition or ring-opening reactions. For example:

- Route 1 : Reaction of 2-bromo-2-methylpropanoate derivatives with ethylene under basic conditions (e.g., K₂CO₃), followed by acid hydrolysis to yield MCPA .

- Route 2 : Use of poly(ethylene glycol)-supported intermediates to enhance solubility and facilitate purification .

- Critical Factors :

- Solvent Choice : Dichloromethane or water, depending on reaction phase (liquid vs. aqueous).

- Temperature : Ranges from room temperature (rt) to 100°C, with prolonged reaction times (e.g., 12–24 h) improving cyclization efficiency.

- pH Control : Acidic conditions (pH 2–3) during hydrolysis stabilize the carboxylic acid moiety .

- Table 1 : Comparison of Synthetic Routes

| Route | Reagents | Solvent | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | CH₂Cl₂ | 24 h | 65–70 | ≥95% |

| 2 | PEG-supported | H₂O | 12 h | 75–80 | ≥98% |

Q. How can researchers confirm the structural identity and purity of MCPA?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Compare ¹H/¹³C NMR spectra with reference data (e.g., NIST Chemistry WebBook for analogous cyclopropane derivatives) .

- IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and cyclopropane ring (C-H bending ~1000 cm⁻¹).

- Chromatography :

- HPLC : Use C18 columns with UV detection (λ = 210–220 nm) and mobile phases like acetonitrile/water (0.1% TFA) .

- Purity Criteria : ≥95% purity by HPLC, with residual solvent levels below ICH guidelines (e.g., <500 ppm DMSO) .

Q. What safety protocols are critical for handling MCPA in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and lab coats .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., CH₂Cl₂) .

- Emergency Measures :

- Skin Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .

- Inhalation : Move to fresh air and seek medical attention if respiratory distress occurs .

Advanced Research Questions

Q. How does MCPA interact with acyl-CoA dehydrogenases (ACADs), and what experimental models validate its substrate promiscuity?

- Methodological Answer :

- Enzyme Assays : Incubate MCPA (0–200 µM) with recombinant ACADs in MEM buffer (pH 7.4) containing 0.4 mM L-carnitine and 120 µM palmitic acid. Monitor NADH oxidation spectrophotometrically at 340 nm .

- Cell-Based Studies : Use HEK-293 cells transfected with ACAD isoforms. Pre-dissolve MCPA in anhydrous DMSO (20 mM stock), dilute in culture media, and assess metabolic inhibition via LC-MS/MS .

- Data Interpretation : Competitive inhibition kinetics (Km/Vmax shifts) indicate substrate competition, while non-competitive patterns suggest allosteric effects.

Q. How should researchers address contradictions in reported biological activities of MCPA across studies?

- Methodological Answer :

- Meta-Analysis Framework :

Data Harmonization : Normalize units (e.g., µM vs. mg/mL) and adjust for assay conditions (e.g., pH, temperature differences) .

Statistical Re-evaluation : Apply mixed-effects models to account for inter-study variability.

Mechanistic Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm disputed results .

- Case Example : Discrepancies in IC₅₀ values (e.g., 50 µM in Cell Study A vs. 150 µM in Study B) may arise from differences in cell permeability (e.g., albumin content in media altering free MCPA concentration) .

Q. What strategies optimize MCPA’s stability in long-term storage for reproducible experiments?

- Methodological Answer :

- Storage Conditions :

- Solid State : Store at -20°C under argon to prevent oxidation.

- Solution : Prepare fresh DMSO stocks (≤1 month at -20°C; avoid freeze-thaw cycles) .

- Stability Testing :

- HPLC-MS : Monitor degradation products (e.g., cyclopropane ring-opening derivatives) over 6 months.

- Bioactivity Retention : Compare enzyme inhibition potency between fresh and aged samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.